molecular formula C16H15N3O3S B2992387 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide CAS No. 361167-67-1

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Cat. No. B2992387
CAS RN: 361167-67-1
M. Wt: 329.37
InChI Key: VNAUYTAHWIMOQG-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, also known as PTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a thiazole-based compound with potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Anticonvulsant and Antinociceptive Agent

Compounds derived from this chemical structure have been studied for their potential as anticonvulsant and antinociceptive agents . This application is significant in the development of new treatments for neurological disorders such as epilepsy and for pain management .

Chromatography and Mass Spectrometry

The compound’s derivatives are used in chromatography and mass spectrometry . These techniques are essential for analyzing complex mixtures and identifying substances within a sample in various scientific fields, including biochemistry and pharmacology .

Antibody-Drug Conjugation (ADC)

This compound is also utilized as a linker with aldehyde functionality for antibody-drug conjugation (ADC) . ADCs are a class of targeted therapy drugs that combine monoclonal antibodies with biologically active drugs .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-2-4-11(5-3-10)12-9-23-16(17-12)18-13(20)8-19-14(21)6-7-15(19)22/h2-5,9H,6-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAUYTAHWIMOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330262
Record name 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

CAS RN

361167-67-1
Record name 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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